1,4-Dimethylpyrazole-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

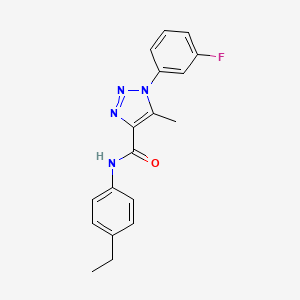

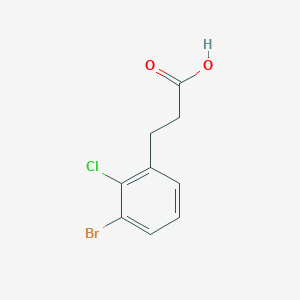

1,4-Dimethylpyrazole-3-sulfonyl chloride is a chemical compound with the empirical formula C5H7ClN2O2S . It has a molecular weight of 194.64 . The compound is a solid and its SMILES string is CC1=NN(C=C1S(Cl)(=O)=O)C .

Synthesis Analysis

The synthesis of pyrazolesulfonyl chlorides, including 1,4-Dimethylpyrazole-3-sulfonyl chloride, involves sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields have been determined .Molecular Structure Analysis

The molecular structure of 1,4-Dimethylpyrazole-3-sulfonyl chloride can be represented by the InChI string: InChI=1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3 . The compound has a molecular weight of 194.64 .Applications De Recherche Scientifique

Selective Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides

A study by Tucker, Chenard, and Young (2015) highlights the use of a sulfur-functionalized aminoacrolein derivative for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, including 1,4-Dimethylpyrazole-3-sulfonyl chloride, sulfonyl fluorides, and sulfonamides. This research showcases a novel 3-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, demonstrating the reagent's utility in rapidly accessing other heterocyclic sulfonyl fluorides with significant chemical stability (Tucker, Chenard, & Young, 2015).

Metallosupramolecular Cage Formation

Hartshorn and Steel (1997) described the self-assembly of a three-dimensional cage through the reaction of 1,3,5-tris(pyrazol-1-ylmethyl)-2,4,6-triethyl-benzene with palladium chloride. This innovative use of pyrazole derivatives, including those related to 1,4-Dimethylpyrazole-3-sulfonyl chloride, underscores their potential in designing complex metallosupramolecular structures, which are critical in materials science and catalysis (Hartshorn & Steel, 1997).

Ionic Liquid and Catalyst for Organic Synthesis

Zolfigol and colleagues (2015) explored the synthesis of tetrahydrobenzo[b]pyran derivatives using a novel ionic liquid, sulfonic acid functionalized pyridinium chloride, demonstrating the versatility of pyrazole-based compounds in facilitating organic synthesis under solvent-free conditions. This underscores the potential of 1,4-Dimethylpyrazole-3-sulfonyl chloride derivatives in green chemistry applications (Zolfigol et al., 2015).

Supramolecular Networks and Coordination Complexes

León and colleagues (2013) investigated the formation of supramolecular networks through coordination complexes involving pyrazole derivatives. Their work on pyrazole sulfoxide and sulfone ligands, which share structural motifs with 1,4-Dimethylpyrazole-3-sulfonyl chloride, reveals the compound's relevance in constructing advanced materials with potential applications in catalysis, molecular recognition, and sensing (León et al., 2013).

Antimicrobial and Antioxidant Activities

Badgujar, More, and Meshram (2018) synthesized a series of new sulfonamides from Ampyrone with different benzene sulfonyl chlorides, demonstrating significant antimicrobial and antioxidant activities. This research highlights the potential of derivatives of 1,4-Dimethylpyrazole-3-sulfonyl chloride in developing new therapeutic agents with antimicrobial properties (Badgujar, More, & Meshram, 2018).

Safety and Hazards

The safety data sheet for 1,4-Dimethylpyrazole-3-sulfonyl chloride indicates that it is a flammable liquid and vapour, harmful if swallowed, and causes serious eye damage . Precautionary measures include keeping away from heat, hot surfaces, sparks, open flames and other ignition sources, keeping the container tightly closed, and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Research on pyrazolesulfonyl chlorides, including 1,4-Dimethylpyrazole-3-sulfonyl chloride, is ongoing. Recent studies have focused on developing new synthetic methodologies, expanding the structural diversity of these compounds, and exploring their biological activity . The sulfur atom in these compounds can be bonded directly to the ring or through spacers, adding to their structural diversity . Future research directions may continue to explore these aspects, as well as the potential applications of these compounds in various fields.

Mécanisme D'action

Target of Action

Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

For instance, some pyrazole derivatives have been found to inhibit soil nitrification, a process mediated by a soil biological process .

Biochemical Pathways

Pyrazole derivatives have been associated with the inhibition of nitrification in soil, suggesting an impact on nitrogen metabolism .

Result of Action

Some pyrazole derivatives have shown significant antileishmanial and antimalarial activities .

Action Environment

The action, efficacy, and stability of 1,4-Dimethylpyrazole-3-sulfonyl chloride can be influenced by various environmental factors. For instance, the efficacy of some pyrazole derivatives as nitrification inhibitors has been shown to be mediated by a soil biological process .

Propriétés

IUPAC Name |

1,4-dimethylpyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-4-3-8(2)7-5(4)11(6,9)10/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBWOGFIPUHQLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1S(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethylpyrazole-3-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2930150.png)

![2-[3-(Prop-2-enoylamino)phenyl]acetic acid](/img/structure/B2930153.png)

![Methyl 6-benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2930154.png)

![4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one](/img/structure/B2930157.png)

![3-isopentyl-5-methyl-7-phenyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2930165.png)

![1-(2,6-Dimethylphenyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine](/img/structure/B2930167.png)

![2'-(4-Fluorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2930168.png)